3-Acetyl-2-oxazolidinone
CAS No.: 1432-43-5
Cat. No.: VC20802628
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1432-43-5 |
|---|---|
| Molecular Formula | C5H7NO3 |
| Molecular Weight | 129.11 g/mol |
| IUPAC Name | 3-acetyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C5H7NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 |
| Standard InChI Key | COCHMAAUXSQMED-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCOC1=O |
| Canonical SMILES | CC(=O)N1CCOC1=O |
Introduction
Basic Information and Identification
3-Acetyl-2-oxazolidinone (C₅H₇NO₃) is a small heterocyclic molecule containing an oxazolidinone ring with an acetyl group attached to the nitrogen atom. This compound serves as an important building block in organic synthesis and pharmaceutical development. The fundamental identification data for this compound is presented in Table 1.
| Parameter | Value |
|---|---|
| IUPAC Name | 3-Acetyl-2-oxazolidinone |
| Common Synonyms | 3-ACETYL-2-OXAZOLIDINONE; 2-Oxazolidinone, 3-acetyl-; 3-acetyl-1,3-oxazolidin-2-one; 3-Acetyloxazolidin-2-one |
| CAS Registry Number | 1432-43-5 |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol |
| MDL Number | MFCD00068820 |
The compound contains a five-membered heterocyclic ring with both nitrogen and oxygen atoms, characteristic of the oxazolidinone class. The acetyl substituent on the nitrogen atom provides additional reactivity and functionality that makes this compound particularly valuable in synthetic applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Acetyl-2-oxazolidinone is essential for its handling, storage, and application in synthetic processes. Table 2 summarizes the key physical and chemical properties of this compound.
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Not specified in available data |
| Melting Point | 69-71 °C |
| Boiling Point | 110-114 °C at 2 mm Hg |
| Density | 1.3816 g/cm³ (estimated) |
| Refractive Index | 1.4220 (estimated) |
| Solubility | Soluble in common organic solvents (specific solubility data not provided) |
The compound exhibits typical solid-state characteristics with a relatively low melting point, making it convenient for handling in laboratory settings. Its physical properties are consistent with other small heterocyclic compounds of similar molecular weight .
Structural Characteristics
3-Acetyl-2-oxazolidinone possesses a unique structural arrangement that contributes to its reactivity and applications. X-ray crystallographic studies have provided detailed insights into its three-dimensional structure. The compound features a nearly planar oxazolidinone ring with slight deviations due to the sp³ hybridized carbon atoms in the ring .
The carbonyl group of the acetyl substituent typically adopts a conformation that minimizes steric interactions with the ring. The structural parameters determined by X-ray crystallography reveal important bond angles and lengths that influence the compound's reactivity patterns. These structural characteristics are particularly important when considering the compound's application as a chiral auxiliary in asymmetric synthesis.
Applications in Organic Synthesis
3-Acetyl-2-oxazolidinone serves multiple purposes in organic synthesis, with applications ranging from chiral auxiliaries to building blocks for more complex structures.
As a Synthetic Intermediate
One of the primary applications of 3-Acetyl-2-oxazolidinone is as a synthetic intermediate in the preparation of other valuable compounds. Notably, it serves as a precursor in the synthesis of 2-Oxazolone (O846555), which itself is a versatile tool for synthetic organic chemists . The transformation from 3-Acetyl-2-oxazolidinone to 3-Acetyl-2(3H)-oxazolone has been documented, involving reaction with chlorine in tetrachloromethane under UV irradiation, followed by heating at 120-150°C .
Applications in Enantioselective Synthesis
A particularly significant application of 3-Acetyl-2-oxazolidinone is in enantioselective synthesis. It has been employed as a reagent in the enantioselective synthesis of several natural products and their derivatives, including:
These applications highlight the compound's utility in creating stereochemically defined molecules, which is of paramount importance in natural product synthesis and pharmaceutical development.
Relationship to Oxazolidinone Class
3-Acetyl-2-oxazolidinone belongs to the broader class of oxazolidinones, which have gained significant attention in medicinal chemistry, particularly for their antimicrobial properties. While 3-Acetyl-2-oxazolidinone itself is primarily used as a synthetic intermediate rather than a therapeutic agent, understanding its relation to the broader oxazolidinone class provides useful context.
Oxazolidinones represent a class of synthetic antibacterial agents with activity against multiple-resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci . The basic oxazolidinone structure consists of a five-membered heterocyclic ring containing both nitrogen and oxygen, with a carbonyl group adjacent to both heteroatoms.
The structural modifications to the basic oxazolidinone scaffold, including acetylation as in 3-Acetyl-2-oxazolidinone, can significantly alter the properties and applications of these compounds. While the parent oxazolidinone class has found application as antibiotics, 3-Acetyl-2-oxazolidinone has been more extensively utilized in synthetic organic chemistry applications.
Reactivity and Chemical Transformations
The reactivity of 3-Acetyl-2-oxazolidinone is largely determined by its structural features, particularly the acetyl group attached to the nitrogen atom and the carbonyl group within the oxazolidinone ring.
Transformation to 3-Acetyl-2(3H)-oxazolone
A well-documented transformation involves the conversion of 3-Acetyl-2-oxazolidinone to 3-Acetyl-2(3H)-oxazolone. This transformation proceeds through chlorination followed by elimination, as outlined in search result :
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Stage #1: Reaction of 3-acetyl-1,3-oxazolidin-2-one with chlorine in tetrachloromethane under UV-irradiation
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Stage #2: Heating at 120-150°C to complete the transformation
This reaction sequence represents an important synthetic pathway for accessing the oxazolone ring system, which itself has various applications in organic synthesis.
Reactivity of the Acetyl Group
The acetyl group attached to the nitrogen atom can participate in various reactions:
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Nucleophilic substitution reactions
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Condensation reactions
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Reduction to form the corresponding alcohol derivative
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Hydrolysis under appropriate conditions
These reactivity patterns expand the utility of 3-Acetyl-2-oxazolidinone as a versatile building block in organic synthesis.
Research Significance and Future Directions
The continued interest in 3-Acetyl-2-oxazolidinone reflects its ongoing importance in synthetic organic chemistry. Recent X-ray crystallographic studies have provided valuable structural information that enhances our understanding of this compound and related derivatives .
The significance of 3-Acetyl-2-oxazolidinone extends beyond its direct applications to its role as a model compound for understanding the reactivity and structural features of acetylated heterocycles. Future research directions may include:
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Development of new synthetic methodologies utilizing 3-Acetyl-2-oxazolidinone as a building block
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Exploration of novel transformations to access diverse heterocyclic structures
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Investigation of structure-reactivity relationships in oxazolidinone derivatives
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Application in the synthesis of complex natural products and pharmaceutical intermediates
The ongoing study of compounds like 3-Acetyl-2-oxazolidinone contributes to the broader field of heterocyclic chemistry, with potential implications for both synthetic methodology development and pharmaceutical research.
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